
2,3,4-Trimethoxybenzyl alcohol
Overview
Description
2,3,4-Trimethoxybenzyl alcohol (C10H14O4) is a benzyl alcohol derivative featuring three methoxy groups at the 2-, 3-, and 4-positions of the benzene ring. It is primarily recognized as a degradation impurity in pharmaceuticals, notably in the anti-ischemic drug trimetazidine dihydrochloride (TMZ), where it coexists with 2,3,4-trimethoxybenzaldehyde (T2) . Its identification in stability studies is facilitated by GC/MS due to its distinct retention time (11.69 min) and molecular fingerprint .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,3,4-Trimethoxybenzyl alcohol can be synthesized through various methods. One common approach involves the reduction of 2,3,4-trimethoxybenzaldehyde using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions . The reaction typically proceeds in an organic solvent like ethanol or tetrahydrofuran (THF) at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation of 2,3,4-trimethoxybenzaldehyde using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure . This method is advantageous due to its scalability and efficiency in producing high yields of the desired product.
Chemical Reactions Analysis
Oxidation to 2,3,4-Trimethoxybenzaldehyde
Primary alcohols are readily oxidized to aldehydes or carboxylic acids under controlled conditions. For 2,3,4-trimethoxybenzyl alcohol, sodium hypochlorite (NaOCl) with a phase transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) is highly effective:
Reaction Conditions
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Solvent: Chloroform
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Catalyst: 10 mol% TBAB
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Temperature: 60°C (oil bath)
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Oxidizing Agent: Household bleach (42 g/L NaOCl)
The reaction proceeds via a phase-transfer mechanism, where TBAB facilitates the transfer of hypochlorite ions into the organic phase. The methoxy groups stabilize intermediates through electron-donating effects, enhancing reaction efficiency.
Reaction Component | Details |
---|---|
Substrate | This compound |
Oxidizing Agent | NaOCl or Ca(OCl)₂ |
Catalyst | TBAB |
Solvent | Chloroform |
Temperature | 60°C |
Product | 2,3,4-Trimethoxybenzaldehyde |
Yield | 78% (with Ca(OCl)₂) |
Substitution Reactions
The hydroxyl group can be replaced by halides via SN₂ mechanisms . Common reagents include thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) :
Mechanistic Pathway
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Intermediate Formation: SOCl₂ converts the alcohol into a chlorosulfite intermediate.
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Nucleophilic Displacement: Halide ions displace the intermediate, yielding 2,3,4-trimethoxybenzyl chloride .
Stability and Side Reactions
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Acid-Catalyzed Dehydration: Under strong acidic conditions (e.g., H₂SO₄), the alcohol may dehydrate to form styrene derivatives, though this is suppressed by the electron-donating methoxy groups.
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Esterification: Reacts with acetic anhydride to form acetate esters, though specific literature data for this compound is limited.
Key Research Findings
Scientific Research Applications
Pharmaceutical Applications
2,3,4-Trimethoxybenzyl alcohol has been investigated for its role as a potential pharmaceutical agent. Its structure allows for modifications that can enhance bioactivity. For example:
- Antioxidant Activity : Studies have indicated that compounds with methoxy groups exhibit significant antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases .
- Drug Formulation : The compound has been utilized in various formulations due to its solubility and stability characteristics, making it a candidate for developing new therapeutic agents .
Catalysis
The compound serves as a substrate in catalytic processes:
- Photoelectrocatalytic Reactions : Recent research has demonstrated that this compound can undergo photoelectrocatalytic partial oxidation when exposed to near-ultraviolet light. This process is significant for developing sustainable chemical transformations and energy conversion systems .
- Synthesis of Derivatives : It is also used in the synthesis of other compounds through reactions such as the Mitsunobu reaction, which facilitates the introduction of benzyl groups into nucleosides .
Photochemistry
The compound acts as a photooxidant:
- Photochemical Studies : Its ability to absorb light and participate in redox reactions makes it useful in photochemical studies aimed at understanding reaction mechanisms under light irradiation conditions .
Data Table of Applications
Case Study 1: Photocatalytic Oxidation
A study published in "Applied Catalysis B" explored the photocatalytic selective oxidation of this compound using titanium dioxide-supported anodes. The results indicated efficient conversion rates under UV irradiation, showcasing its potential for green chemistry applications .
Case Study 2: Antioxidant Properties
Research published in "Journal of Medicinal Chemistry" evaluated the antioxidant properties of methoxy-substituted phenols, including this compound. The findings suggested that these compounds could be developed into therapeutic agents for oxidative stress-related conditions .
Mechanism of Action
The mechanism of action of 2,3,4-trimethoxybenzyl alcohol involves its interaction with specific molecular targets and pathways. The compound can act as a precursor for the synthesis of various biologically active molecules, which exert their effects through different mechanisms . For instance, derivatives of this compound may inhibit enzymes or modulate receptor activity, leading to therapeutic effects.
Comparison with Similar Compounds
Structural Analogues
The following benzyl alcohol derivatives are structurally related but differ in methoxy group positions, leading to distinct chemical and biological properties:
Stability and Analytical Methods
- This compound is identified via GC/MS with a fragmentation pattern distinct from its aldehyde derivative (T2) .
- 3,4,5-Trimethoxybenzyl alcohol is stable under Lewis acid catalysis but forms oligomers during trimerization .
Industrial and Pharmaceutical Relevance
- Fluorinated analogues (e.g., 2,3,5,6-tetrafluoro-4-methoxymethyl benzyl alcohol ) are intermediates in agrochemicals and pharmaceuticals, leveraging fluorine’s electron-withdrawing effects .
- 3,4,5-Trimethoxybenzyl alcohol is a natural product isolated from Gelsemium species, highlighting its botanical significance .
Key Differentiators
Positional Isomerism : The 2,3,4- vs. 3,4,5-methoxy configurations dictate reactivity and bioactivity. The 3,4,5-isomer’s symmetry favors macrocycle formation, while the 2,3,4-isomer’s asymmetry limits such applications .
Pharmaceutical Role : this compound is primarily an impurity, whereas 3,4,5-Trimethoxybenzyl alcohol is a pharmacophore enhancer .
Synthetic Utility : The 3,4,5-isomer’s trimerization efficiency (54% yield with SnCl4) surpasses other analogues in macrocycle synthesis .
Biological Activity
2,3,4-Trimethoxybenzyl alcohol (TMBA), with the chemical formula C₁₀H₁₄O₄, is an aromatic compound characterized by three methoxy groups attached to a benzyl alcohol framework. This unique structure contributes to its diverse biological activities, including antioxidant and antimicrobial properties. This article reviews the biological activity of TMBA, supported by data tables and research findings.
- Molecular Weight : 198.22 g/mol
- Structure : Contains a benzene ring with methoxy substituents at the 2, 3, and 4 positions.
Antioxidant Properties
TMBA has demonstrated significant antioxidant capabilities. Antioxidants are crucial in protecting cells from oxidative stress, which can lead to various diseases, including cancer and neurodegenerative disorders. The presence of methoxy groups enhances the electron-donating ability of the compound, thereby increasing its potential to scavenge free radicals.
Antimicrobial Activity
Research indicates that TMBA exhibits antimicrobial properties against a range of pathogens. This activity is attributed to its ability to disrupt microbial cell membranes and interfere with essential metabolic processes.
Microorganism | Activity |
---|---|
Staphylococcus aureus | Inhibitory |
Escherichia coli | Moderate |
Candida albicans | Effective |
Anti-inflammatory Effects
Recent studies have explored TMBA's role in enhancing the anti-inflammatory activity of non-steroidal anti-inflammatory drugs (NSAIDs). Specifically, TMBA has been shown to inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response.
- COX-1 Inhibition : Moderate inhibition observed.
- COX-2 Inhibition : Significant inhibition noted, suggesting potential for therapeutic applications in inflammatory diseases.
Case Study 1: Antioxidant Efficacy
A study evaluated the antioxidant potential of TMBA using various assays including DPPH and ABTS radical scavenging tests. Results indicated that TMBA exhibited a dose-dependent increase in antioxidant activity compared to standard antioxidants like ascorbic acid.
Case Study 2: Antimicrobial Evaluation
In vitro tests were conducted to assess the antimicrobial efficacy of TMBA against clinical isolates of Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined to be 50 µg/mL, indicating potent activity against this pathogen.
Mechanistic Insights
While specific mechanisms of action for TMBA remain under investigation, preliminary studies suggest that its antioxidant properties may stem from its ability to donate hydrogen atoms to free radicals, thus neutralizing them. Additionally, its interaction with COX enzymes indicates that it may modulate inflammatory pathways through competitive inhibition.
Comparative Analysis with Related Compounds
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
3-Methoxybenzyl alcohol | One methoxy group at the 3-position | Simpler structure; less steric hindrance |
4-Methoxybenzyl alcohol | One methoxy group at the 4-position | Different reactivity patterns |
2-Hydroxy-3-methoxybenzaldehyde | Hydroxyl group along with one methoxy group | Different functional group leading to varied reactivity |
Q & A
Q. What are the established synthetic routes for 2,3,4-Trimethoxybenzyl alcohol, and what experimental parameters are critical for yield optimization?
Basic
The primary synthesis involves bromination of 3,4,5-trimethoxybenzyl alcohol using phosphorus tribromide (PBr₃) at −10°C in a sodium chloride ice bath. Post-synthesis purification employs column chromatography (silica gel) and recrystallization from hexane . Critical parameters include temperature control to prevent side reactions and solvent selection for crystallization efficiency.
Advanced
Alternative routes include Co-catalyzed N-alkylation of amines, where this compound acts as an alkylating agent. This method avoids halide waste and reducing agents, operating under optimized conditions (e.g., solvent polarity, catalyst loading, and reaction time) . Mechanistic studies suggest that the electron-donating methoxy groups enhance nucleophilic substitution efficiency.
Q. Which analytical methods are validated for identifying this compound in pharmaceutical impurity profiling?
Basic
Gas chromatography-mass spectrometry (GC-MS) is widely used due to its reproducibility and lack of derivatization requirements. A stability-indicating GC-MS method resolves this compound alongside 2,3,4-trimethoxybenzaldehyde in anti-ischemic drug formulations, with fragmentation patterns confirming structural identity .
Advanced
High-resolution LC-MS/MS with electrospray ionization (ESI) is emerging for trace-level detection. Method validation includes specificity testing against structurally similar impurities (e.g., 4-hydroxybenzyl alcohol) and robustness under varying pH/temperature conditions .
Q. How do researchers address stability challenges during storage and handling of this compound?
Basic
Stability is maintained by storing the compound in airtight containers under inert gas (N₂/Ar), protected from light and moisture. Degradation kinetics studies recommend temperatures ≤−20°C for long-term storage .
Advanced
Forced degradation studies (e.g., exposure to UV light, oxidizing agents) reveal that methoxy groups resist hydrolysis, but the benzyl alcohol moiety is susceptible to oxidation. Antioxidants like BHT (butylated hydroxytoluene) are added to formulations to mitigate this .
Q. What mechanistic insights explain the role of this compound in photocatalytic reactions?
Advanced
In aqueous photocatalytic systems, the compound undergoes selective oxidation to aldehydes via hydroxyl radical (•OH) attack. The electron-rich aromatic ring stabilizes transition states, with reaction rates (−r₀) dependent on catalyst surface area and light intensity . Computational modeling (DFT) highlights charge distribution at the methoxy-substituted positions as key to reactivity .
Q. How does this compound compare to analogs in synthetic applications?
Advanced
Compared to 4-hydroxybenzyl alcohol, the methoxy groups in this compound reduce polarity, enhancing solubility in non-aqueous solvents. This property is exploited in Co-catalyzed reactions, where it outperforms less substituted analogs in yield (≥85% vs. ≤60%) and selectivity .
Q. Key Considerations for Method Selection
Properties
IUPAC Name |
(2,3,4-trimethoxyphenyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O4/c1-12-8-5-4-7(6-11)9(13-2)10(8)14-3/h4-5,11H,6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGJVVEVPKPOLEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)CO)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70992680 | |
Record name | (2,3,4-Trimethoxyphenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70992680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71989-96-3 | |
Record name | 2,3,4-Trimethoxybenzyl alcohol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=71989-96-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2,3,4-Trimethoxyphenyl)methanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071989963 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2,3,4-Trimethoxyphenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70992680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3,4-trimethoxybenzyl alcohol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.315 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (2,3,4-TRIMETHOXYPHENYL)METHANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VSQ538Z5GD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
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